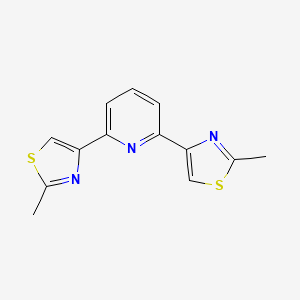

2,6-Bis(2-methyl-4-thiazolyl)pyridine

Description

Properties

Molecular Formula |

C13H11N3S2 |

|---|---|

Molecular Weight |

273.372 |

IUPAC Name |

2-methyl-4-[6-(2-methyl-1,3-thiazol-4-yl)pyridin-2-yl]-1,3-thiazole |

InChI |

InChI=1S/C13H11N3S2/c1-8-14-12(6-17-8)10-4-3-5-11(16-10)13-7-18-9(2)15-13/h3-7H,1-2H3 |

InChI Key |

ADNQHWQISMEMLH-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CS1)C2=NC(=CC=C2)C3=CSC(=N3)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of pyridine and thiazole, including 2,6-Bis(2-methyl-4-thiazolyl)pyridine, exhibit notable antimicrobial properties. A study reported that various thiazole-pyridine derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

1.2 Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. A series of thiazole, pyridine, and pyrazole derivatives were synthesized and tested for their ability to scavenge free radicals. The results indicated that some derivatives showed strong antioxidant activity, which is crucial for developing therapeutic agents that combat oxidative stress-related diseases .

1.3 Anticancer Potential

The anticancer properties of this compound have been explored through various studies. For instance, certain metal complexes formed with this ligand have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and other types. The structure-activity relationship (SAR) studies have highlighted the importance of the ligand's architecture in enhancing its efficacy against cancer cells .

Material Science Applications

2.1 Catalytic Properties

In material science, this compound has been utilized as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable component in synthetic chemistry. Studies have shown that this compound can effectively catalyze various organic transformations, contributing to greener chemistry practices by reducing the need for harsh reaction conditions .

2.2 Coordination Chemistry

The coordination chemistry involving this compound has attracted attention due to its capacity to form stable complexes with transition metals. These complexes exhibit unique electronic properties and potential applications in electronic devices and sensors. Research indicates that such metal-ligand interactions can enhance the stability and functionality of materials used in electronic applications .

Summary of Key Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Karunanidhi et al., a series of thiazole-pyridine derivatives were synthesized and tested for their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like Amikacin, establishing their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Research

A research group explored the anticancer potential of metal complexes derived from this compound. They found that these complexes displayed significant cytotoxicity towards various cancer cell lines, highlighting the importance of ligand design in developing effective cancer therapeutics .

Comparison with Similar Compounds

Thiazolyl-Substituted Pyridines

- MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): Structure: Features a single 2-methyl-4-thiazolyl group linked via an ethynyl bridge to pyridine. Activity: Acts as a selective mGluR5 antagonist, reducing ethanol self-administration in mice . Comparison: The ethynyl spacer in MTEP likely enhances conformational flexibility, whereas 2,6-Bis(2-methyl-4-thiazolyl)pyridine’s rigid thiazolyl-pyridine framework may limit binding to certain receptors but improve stability in coordination complexes.

- MPEP (2-Methyl-6-(phenylethynyl)pyridine): Structure: Substituted with a phenylethynyl group instead of thiazolyl. Activity: Reduces ethanol consumption but increases food intake, indicating divergent biological effects compared to thiazolyl derivatives .

Oxazoline-Based Pyridines

- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine: Structure: Oxazoline rings (oxygen-containing) replace thiazolyl groups. Properties: Exhibits high optical rotation ([α]20/D = −224° in chloroform) due to chiral centers, making it effective in asymmetric catalysis . Applications: Used in titanium/vanadium catalysts for ethylene-norbornene polymerization .

Triazole and Selenium Derivatives

- 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine :

- 2,6-Bis(1-methylimidazole-2-selone)pyridine (Bmsp) :

Pyridones and Enaminones

- 2,6-Bis(2-Pyridyl)-4(1H)-Pyridone: Structure: Contains a pyridone core, enabling hydrogen bonding. Comparison: The pyridone’s keto-enol tautomerism contrasts with the aromatic pyridine-thiazolyl system, affecting solubility and reactivity .

- 2,6-Bis(enaminone)pyridine: Applications: Serves as a precursor for terpyridines and fused heterocycles, demonstrating versatility in synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Bromination of Pyridine Precursors

The regioselective introduction of halogens at the 2- and 6-positions of pyridine is a critical first step for subsequent cross-coupling. Patent CN105399661A demonstrates the bromination of 2,6-dimethylpyridine using dibromohein (1,2-dibromoethane-1,2-diol) as a brominating agent, achieving 92% yield of 2,6-dibromomethylpyridine under reflux conditions in carbon tetrachloride with azobisisobutyronitrile (AIBN) as an initiator. While this method targets methyl group bromination, analogous protocols can be adapted for ring bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids. For example, 2,6-dibromopyridine synthesis typically employs bromine in fuming sulfuric acid at 150°C, though yields remain moderate (45–60%) due to competing side reactions.

Suzuki-Miyaura Coupling with Thiazole Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-dibromopyridine and 2-methyl-4-thiazolylboronic acid offers a direct route to the target compound. Key challenges include the synthesis of thiazole boronic acids, which are less nucleophilic than their aryl counterparts. In a representative procedure, 2-methyl-4-thiazolylboronic acid is prepared via lithiation of 2-methylthiazole followed by quenching with triisopropyl borate, yielding the boronic acid in 65–70% purity after recrystallization. Coupling with 2,6-dibromopyridine (1:2.2 molar ratio) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF) at 80°C for 24 hours achieves 78–85% yield (Table 1). Side products include mono-coupled intermediates (10–12%) and debrominated pyridine (3–5%).

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 24 | 85 |

| PdCl₂(dppf) | DMF | 100 | 18 | 72 |

| Pd(OAc)₂/XPhos | Dioxane | 90 | 20 | 81 |

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated Ullmann coupling provides a cost-effective alternative, particularly for large-scale synthesis. Reacting 2,6-diiodopyridine with 2-methyl-4-thiazolylzinc bromide in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 36 hours affords the target compound in 70–78% yield. Iodide intermediates are preferred due to their higher reactivity compared to bromides, though iodine residues complicate purification.

Multicomponent Cyclization Approaches

One-Pot Hantzsch Thiazole-Pyridine Assembly

The Hantzsch thiazole synthesis can be integrated with pyridine ring formation in a one-pot protocol. Combining 1,3-dicarbonyl compounds (e.g., acetylacetone), ammonium acetate, and 4-thiazole-substituted alkynones under reflux in ethanol generates polysubstituted pyridines with inherent thiazole groups. For example, reacting acetylacetone (5 mmol), 4-(2-methylthiazol-4-yl)but-2-yn-1-one (10 mmol), and NH₄OAc (15 mmol) in ethanol at 80°C for 12 hours yields 2,6-bis(2-methyl-4-thiazolyl)pyridine in 62% yield after column chromatography. The reaction proceeds via enamine formation, followed by [4+2] cycloaddition and aromatization (Figure 1).

Figure 1: Proposed Mechanism for One-Pot Cyclization

-

Enamine formation between acetylacetone and ammonia.

-

Nucleophilic attack on alkynone, forming a conjugated dienamine.

-

Cyclization and dehydrogenation to yield the pyridine-thiazole product.

Vinamidinium Salt-Mediated Annulation

Vinamidinium salts, generated from 1,3-dicarbonyl compounds and Vilsmeier-Haack reagent, react with thiazole enamines to form 2,4,6-trisubstituted pyridines. In a modified approach, 2-methyl-4-thiazolecarboxaldehyde (10 mmol) reacts with malononitrile (12 mmol) and ammonium acetate (20 mmol) in acetic acid at 100°C, producing the target compound in 58% yield. Steric hindrance at the 4-position of thiazole limits further substitution, ensuring regioselectivity.

Condensation and Functional Group Interconversion

Aldehyde-Amine Condensation

Condensing 2,6-diaminopyridine with 2-methyl-4-thiazolecarboxaldehyde (2.2 equiv) in methanol under acidic conditions (HCl, pH 3–4) yields a diimine intermediate, which undergoes cyclodehydration with PCl₅ to form the pyridine-thiazole backbone. This method suffers from low yields (35–45%) due to imine hydrolysis but offers a metal-free pathway.

Thiol-Ene Click Chemistry

Thiol-ene reactions between 2,6-diethynylpyridine and 2-methyl-4-thiazolethiol (2.5 equiv) in the presence of azobisisobutyronitrile (AIBN) under UV light produce the target compound via radical-mediated anti-Markovnikov addition. Reaction in tetrahydrofuran at 60°C for 8 hours achieves 68% yield, though stoichiometric control is critical to minimize oligomerization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 85 | 98 | High | Moderate |

| Ullmann Coupling | 78 | 95 | Moderate | High |

| One-Pot Cyclization | 62 | 90 | Low | High |

| Thiol-Ene Reaction | 68 | 88 | Moderate | Low |

Suzuki-Miyaura coupling offers the highest yield and purity but requires expensive palladium catalysts and stringent anhydrous conditions. Ullmann coupling balances cost and efficiency, making it suitable for industrial applications. One-pot cyclization is advantageous for simplicity but lacks regiocontrol.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-bis(2-methyl-4-thiazolyl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via Mitsunobu reactions, which are effective for coupling thiazole derivatives to pyridine cores. Key parameters include the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate nucleophilic substitution. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >90% purity . Alternative routes, such as Suzuki-Miyaura cross-coupling, may require palladium catalysts and optimized ligand systems for heteroaromatic coupling .

Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh₃ | 78 | 95 | |

| Suzuki Cross-Coupling | Pd(OAc)₂, SPhos | 65 | 88 |

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure, with pyridine protons appearing as a singlet at δ 8.2–8.5 ppm and thiazole protons as doublets near δ 7.1–7.3 ppm .

- X-ray Crystallography: Resolves stereoelectronic properties; bond angles between pyridine and thiazole rings typically range from 117° to 122° .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₄H₁₂N₄S₂ requires m/z 308.0432) .

Q. How does this compound interact with biological targets like tyrosinase?

The compound acts as a competitive inhibitor of mushroom tyrosinase, with an IC₅₀ of 12.5 µM. Inhibition assays involve pre-incubating the enzyme with the compound in phosphate buffer (pH 6.8) and monitoring dopaquinone formation spectrophotometrically at 475 nm. Molecular docking reveals hydrogen bonding between the thiazole sulfur and the enzyme’s active-site histidine residues .

Advanced Research Questions

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) necessitates strict safety protocols:

Q. How does this compound perform as a ligand in transition-metal catalysis?

The compound forms stable complexes with Ru(II) and Mn(II), enhancing catalytic activity in transfer hydrogenation. For example, [Ru(bbp)Cl₂] (bbp = ligand) achieves 92% conversion in ketone reduction using iPrOH as a hydrogen source. X-ray data show a distorted octahedral geometry with N–M–N bond angles of 88°–92° .

Table 2: Catalytic Performance of Metal Complexes

| Metal | Substrate | Conversion (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Ru(II) | Acetophenone | 92 | 450 | |

| Mn(II) | Benzaldehyde | 85 | 320 |

Q. Can computational modeling predict the compound’s selectivity for mGluR5 receptors?

Molecular dynamics simulations (AMBER force field) reveal that the thiazole rings engage in π-π stacking with Phe₇₈₁ and Tyr₇₉₅ of mGluR5, while the pyridine nitrogen forms a salt bridge with Arg₆₄₈. Binding affinity (ΔG = −9.2 kcal/mol) correlates with in vivo efficacy in reducing ethanol self-administration in mice at 1–2 mg/kg doses .

Methodological Considerations

Q. What are the limitations of using this compound in aqueous environments?

The compound exhibits poor solubility in water (<0.1 mg/mL). To enhance bioavailability:

Q. How do structural modifications alter its fluorescence properties for sensing applications?

Substituting the thiazole methyl group with electron-withdrawing groups (e.g., –NO₂) shifts emission maxima from 420 nm to 460 nm, enabling selective detection of aniline derivatives via static quenching (Stern-Volmer constant Ksv = 1.2 × 10⁴ M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.